molecular formula C11H17NS B8737732 Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]- CAS No. 129971-23-9

Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]-

Cat. No.: B8737732
CAS No.: 129971-23-9
M. Wt: 195.33 g/mol
InChI Key: OGEIJQCWNUTOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]- is a useful research compound. Its molecular formula is C11H17NS and its molecular weight is 195.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

129971-23-9

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-6-propan-2-ylaniline

InChI

InChI=1S/C11H17NS/c1-8(2)10-6-4-5-9(7-13-3)11(10)12/h4-6,8H,7,12H2,1-3H3

InChI Key

OGEIJQCWNUTOEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1N)CSC

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.51 g (116 mmol) of N-chlorosuccinimide were added over a period of 20 minutes to a solution of 11.2 g (82.9 mmol) of 2-isopropylaniline and 7.22 g (116 mmol) of dimethyl sulfide in 200 ml of methylene chloride, whilst maintaining the internal temperature at between 15° and 20° C. After 15 minutes, 11.73 g (116 mmol) of triethylamine were added to the mixture, which was then heated under reflux for 9 hours. At the end of this time, the solvent was removed by distillation under reduced pressure. The resulting residue was mixed with diethyl ether and insoluble materials which appeared were filtered off. The filtrate was concentrated by evaporation under reduced pressure, and the concentrate was purified by column chromatography through 300 g of silica gel, using a gradient elution method, with mixtures of hexane and methylene chloride ranging from 4:1 to 0:1 as the eluent, to give 10.45 g (yield 65%) of the title sulfide derivative as an oil.
Quantity
15.51 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

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